![molecular formula C20H15NO5 B5619088 2-oxo-2-phenylethyl 3-(2-furoylamino)benzoate](/img/structure/B5619088.png)
2-oxo-2-phenylethyl 3-(2-furoylamino)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the condensation of specific starting materials, oxidative cleavage, and cyclization processes. For example, the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones results in the formation of various substituted benzopyranones, showcasing the versatility of this synthetic approach in creating complex molecular architectures (Ornik et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-oxo-2-phenylethyl 3-(2-furoylamino)benzoate and their derivatives has been elucidated using techniques such as X-ray diffraction. These analyses reveal the presence of specific bond lengths, angles, and configurations that are crucial for understanding the compound's reactivity and properties. For instance, the structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester was determined, highlighting the significance of the spiro configuration and the conjugated system in dictating the compound's characteristics (Zhao et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenacyl 3-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-17(14-6-2-1-3-7-14)13-26-20(24)15-8-4-9-16(12-15)21-19(23)18-10-5-11-25-18/h1-12H,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQSPJCZBWJGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-phenylethyl 3-[(furan-2-ylcarbonyl)amino]benzoate |
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